An In-depth Technical Guide to 2,6-Dibromopyridine 1-oxide: Chemical Properties and Structure
An In-depth Technical Guide to 2,6-Dibromopyridine 1-oxide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,6-Dibromopyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols, offering a valuable resource for professionals in research and development.
Core Chemical Properties
2,6-Dibromopyridine 1-oxide is a stable, solid organic compound. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃Br₂NO | [1] |
| Molecular Weight | 252.89 g/mol | [1] |
| Melting Point | 180-190 °C | [1] |
| Appearance | Solid | [1] |
| SMILES String | BrC1=--INVALID-LINK--C(Br)=CC=C1 | [1] |
| InChI Key | YOJAFCXACCYASM-UHFFFAOYSA-N | [1] |
Molecular Structure and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and purity of 2,6-Dibromopyridine 1-oxide. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the N-oxide group.
Infrared (IR) Spectroscopy
FTIR spectroscopy of 2,6-Dibromopyridine 1-oxide reveals characteristic vibrational frequencies of its functional groups. Key absorptions include those corresponding to the aromatic C-H stretching, C=C and C=N ring stretching, and the N-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of 2,6-Dibromopyridine 1-oxide. The fragmentation pattern observed in the mass spectrum can provide further structural information. The presence of two bromine atoms will result in a characteristic isotopic pattern in the molecular ion peak cluster.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2,6-Dibromopyridine 1-oxide are crucial for its application in research and development.
Synthesis of 2,6-Dibromopyridine 1-oxide
A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine. The following is a general protocol that can be adapted for the synthesis of 2,6-Dibromopyridine 1-oxide from 2,6-dibromopyridine.
Materials:
-
2,6-Dibromopyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide
-
Dichloromethane (DCM) or Acetic Acid
-
Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
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Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
Procedure using m-CPBA:
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Dissolve 2,6-dibromopyridine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Further wash with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Procedure using Hydrogen Peroxide in Acetic Acid:
-
Dissolve 2,6-dibromopyridine in glacial acetic acid in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide to the solution.
-
Heat the mixture at 70-80°C for several hours, monitoring by TLC.
-
After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purification
The crude 2,6-Dibromopyridine 1-oxide can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
Column Chromatography:
-
Prepare a silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 2,6-Dibromopyridine 1-oxide.
Analytical Methods
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Reactivity and Applications in Drug Development
2,6-Dibromopyridine 1-oxide is a versatile building block in organic synthesis, primarily due to the reactivity of the pyridine ring, which is influenced by the N-oxide group and the two bromine atoms.[3] The N-oxide group activates the positions ortho and para to the nitrogen for nucleophilic attack, while the bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[4] This allows for the introduction of a wide range of functional groups, making it a valuable precursor in the synthesis of complex molecules with potential biological activity.[5][6][7][8]
While 2,6-Dibromopyridine 1-oxide itself is not known to be directly involved in specific biological signaling pathways, its utility as a synthetic intermediate is well-established in the development of pharmaceuticals.[9] For instance, the related compound 2,6-dibromopyridine is a key intermediate in the synthesis of the migraine drug Lasmiditan.[10] The ability to selectively functionalize the pyridine ring at different positions makes this class of compounds highly attractive in medicinal chemistry for the generation of libraries of potential drug candidates.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the synthesis and analysis of 2,6-Dibromopyridine 1-oxide.
Caption: General workflow for the synthesis and purification of 2,6-Dibromopyridine 1-oxide.
Caption: Workflow for the structural analysis of 2,6-Dibromopyridine 1-oxide.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Purification [chem.rochester.edu]
- 3. 2,6-Dibromopyridine(626-05-1) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
